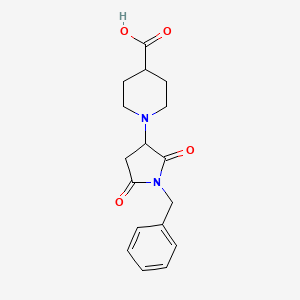

1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid

Description

1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid is a structurally complex compound combining a piperidine ring with a dioxopyrrolidinyl moiety and a benzyl substituent. The piperidine-4-carboxylic acid core is a common scaffold in medicinal chemistry, often associated with bioactivity in neurological and metabolic pathways . The dioxopyrrolidinyl group introduces two ketone functionalities, which may enhance polarity and influence solubility, stability, or receptor binding. The benzyl group at the pyrrolidine nitrogen could modulate lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name |

1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c20-15-10-14(18-8-6-13(7-9-18)17(22)23)16(21)19(15)11-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONXLZBUNUNBTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2CC(=O)N(C2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the core structures followed by their functionalization. One common synthetic route involves the reaction of benzylamine with succinic anhydride to form the benzyl-substituted dioxopyrrolidinyl intermediate. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .

Chemical Reactions Analysis

1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or benzyl rings are replaced by other substituents.

Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines

Scientific Research Applications

1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous piperidine-4-carboxylic acid derivatives, focusing on substituents, physicochemical properties, availability, and safety.

Table 1: Comparative Analysis of Piperidine-4-Carboxylic Acid Derivatives

Key Observations:

Structural Variations: The target compound uniquely incorporates a dioxopyrrolidinyl group, which distinguishes it from analogs with pyridyl (e.g., trifluoromethyl-pyridyl in ) or halogenated benzyl groups (e.g., 3,4-dichlorobenzyl in ). Benzyl 4-aminopiperidine-1-carboxylate (C₁₃H₁₈N₂O₂) shares a benzyl motif but lacks the dioxopyrrolidinyl ring, instead featuring a carbamate and amino group .

Physicochemical Properties: The trifluoromethyl-pyridyl analog has the highest reported melting point (162–164°C), likely due to strong intermolecular interactions from the polar trifluoromethyl group .

Availability and Safety: 1-(3,4-Dichloro-benzyl)-piperidine-4-carboxylic acid and 1-Benzyl-2,4,5-trimethylpiperidin-3-one are discontinued, limiting their experimental utility . Benzyl 4-aminopiperidine-1-carboxylate is commercially available but requires caution due to insufficient toxicological profiling .

Research Implications and Limitations

- The dioxopyrrolidinyl group in the target compound may confer distinct reactivity or bioactivity compared to analogs with simpler substituents. However, the absence of pharmacological or toxicological data in the evidence necessitates further experimental validation.

- Discontinued analogs (e.g., dichlorobenzyl derivatives) highlight challenges in sourcing structurally related compounds for comparative studies .

Biological Activity

1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid is a compound of significant interest due to its potential therapeutic applications, particularly in the context of anticonvulsant activity and other neuropharmacological effects. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, primarily focusing on its anticonvulsant properties. Notably, it has been evaluated in several animal models for its efficacy against seizures.

Case Studies and Research Findings

- Anticonvulsant Efficacy : A study identified the compound N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), closely related to this compound, as a broad-spectrum anticonvulsant. AS-1 showed potent protective effects in several acute seizure models, including:

- Mechanism of Action : The anticonvulsant activity is thought to arise from modulation of neurotransmitter systems and ion channels involved in seizure propagation. The compound demonstrated favorable safety margins in rodent models, indicating its potential for human application .

- Pharmacokinetics : In vitro studies revealed that AS-1 possesses excellent permeability and metabolic stability, with no significant hepatotoxic effects observed at tested concentrations. This profile suggests a promising pharmacological candidate for further development .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For analogous piperidine-pyrrolidine hybrids, key steps include:

- Step 1 : Formation of the pyrrolidinone core via cyclization of substituted amines with diketones under acidic or basic conditions .

- Step 2 : Introduction of the benzyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .

- Step 3 : Carboxylic acid functionalization through hydrolysis of ester precursors using NaOH or LiOH .

- Optimization : Reaction temperature (e.g., 60–80°C for cyclization), solvent choice (e.g., DMF for polar intermediates), and catalysts (e.g., Pd for cross-coupling) critically affect yield. Purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodological Answer : A combination of techniques ensures accuracy:

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and carboxylic acid (-COOH) groups (~2500–3300 cm⁻¹) .

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm; piperidine protons at δ 1.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of structurally similar piperidine-pyrrolidine hybrids?

- Methodological Answer : Contradictions often arise from assay variability or stereochemical differences. Strategies include:

- Comparative Assays : Test the compound alongside analogs (e.g., 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid) under standardized conditions (e.g., IC₅₀ in cancer cell lines) .

- Structural Analysis : Use X-ray crystallography or NOESY NMR to confirm stereochemistry, as minor conformational changes can alter binding .

- Target Profiling : Screen against panels of receptors/enzymes (e.g., kinases, GPCRs) to identify off-target effects .

Q. What computational approaches predict the binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with proteins (e.g., inflammatory pathway enzymes). Focus on hydrogen bonding with the carboxylic acid group and π-π stacking with the benzyl moiety .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess stability of binding poses .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the pyrrolidinone ring) with activity data from analogs .

Q. What strategies mitigate instability issues during storage or experimental use?

- Methodological Answer :

- Storage : Store at -20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the dioxopyrrolidinone ring .

- Buffering : Use pH-stable buffers (e.g., PBS at pH 7.4) during biological assays to avoid degradation .

- Stability Assays : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.